molecular formula C17H23NO2 B3061094 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol CAS No. 4662-18-4

1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol

Cat. No. B3061094
CAS RN: 4662-18-4
M. Wt: 273.37 g/mol
InChI Key: DIVDBWIIXNIKDQ-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol, also known by its chemical name 2-[(1-naphthyloxy)methyl]oxirane , is a compound with the molecular formula C13H12O2 . It falls under the category of rare and unique chemicals . Unfortunately, detailed analytical data for this compound is not provided by Sigma-Aldrich, the supplier . Researchers should verify its identity and purity before use.

Scientific Research Applications

Crystallization and Chromatography

A study by Kiwala et al. (2016) explored the separation of stereoisomeric mixtures of nafronyl, which includes 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol. They developed a method involving multistage cross-current crystallization and chiral chromatography, focusing on isolating the most biologically active component of the stereoisomeric mixture (Kiwala et al., 2016).

Solid-Liquid Equilibrium in Crystallization

Olbrycht et al. (2016) conducted a study on the crystallization process of nafronyl oxalate, another compound related to this compound. They used Solid-Liquid Equilibrium data to design an efficient crystallization process for separating different stereoisomers, demonstrating the compound's varied biological activity (Olbrycht et al., 2016).

Supramolecular Interaction Studies

Tang et al. (2004) investigated the supramolecular interaction between N,N-diethyl-2-(1-naphthalenyloxy)propanamide (napropamide) and β-cyclodextrin using spectrofluorimetry. This study is relevant as it explores the interaction of a closely related compound to this compound, providing insights into its potential interactions and applications (Tang et al., 2004).

Vapour-Liquid Equilibrium for CO2 Capture

Bernhardsen et al. (2019) examined the potential use of tertiary amines, including 3-diethylamino-1-propanol (related to this compound), in CO2 capture processes. Their study highlighted the lower volatility of these compounds in aqueous solutions and their efficacy in CO2 capture, indicating potential industrial applications (Bernhardsen et al., 2019).

Fluorescence Derivatisation in Biological Assays

Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to this compound, as a fluorescent derivatising reagent. This study has implications for the use of similar compounds in fluorescence-based analytical and biological assays (Frade et al., 2007).

Enantioselective Catabolism in Microorganisms

Huang et al. (2019) researched the enantioselective catabolism of napropamide (a compound similar to this compound) in microorganisms. They discovered different catabolic pathways for its enantiomers in Sphingobium sp., suggesting potential applications in bioremediation and environmental sciences (Huang et al., 2019).

properties

IUPAC Name

1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,19H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDBWIIXNIKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963624
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4662-18-4
Record name 2-Propanol, 1-(diethylamino)-3-(1-naphthalenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004662184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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